molecular formula C16H19N5O3 B2792280 N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-41-4

N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2792280
CAS No.: 946360-41-4
M. Wt: 329.36
InChI Key: XHUDGCUVIPVXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo-triazine class, characterized by a fused bicyclic core (imidazo[2,1-c][1,2,4]triazine) with a 4-oxo group. Key structural features include:

  • 3-position substituent: An N-(2-methoxyethyl) carboxamide, enhancing solubility compared to ester derivatives.

Properties

IUPAC Name

N-(2-methoxyethyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-3-5-12(6-4-11)20-8-9-21-15(23)13(18-19-16(20)21)14(22)17-7-10-24-2/h3-6H,7-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUDGCUVIPVXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and its analogs:

Compound Name Core Structure 8-Substituent 3-Substituent Key Properties Biological Activity References
N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-imidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine p-tolyl N-(2-methoxyethyl) carboxamide Predicted enhanced solubility due to methoxyethyl; thermal stability under study Inferred anticancer potential (structural analogy)
Ethyl 8-(4-methoxyphenyl)-4-oxo-imidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC) Imidazo[2,1-c][1,2,4]triazine 4-methoxyphenyl Ethyl ester Electrochemically active; low toxicity in vitro/in vivo Anticancer candidate
N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-imidazo[2,1-c][1,2,4]triazine-3-carboxamide Imidazo[2,1-c][1,2,4]triazine p-tolyl N-(4-chlorobenzyl) carboxamide Higher lipophilicity due to chlorobenzyl group No direct data
3-Isopropyl-8-(R-phenyl)-imidazo[2,1-c][1,2,4]triazines (1–5) Imidazo[2,1-c][1,2,4]triazine Varied R-phenyl groups 3-isopropyl Thermal decomposition studied; stability varies with R-group Thermal behavior characterized
Temozolomide analogs (IIIa–IVi) Imidazo[5,1-d][1,2,3,5]tetrazine N/A Methyl esters/amides Alkylating agents; derived from 5-aminoimidazole-4-carboxamide (AIC) Antitumor activity (e.g., temozolomide)

Key Findings

a) Substituent Effects on Bioactivity
  • The p-tolyl group in the target compound may enhance membrane permeability compared to EIMTC’s 4-methoxyphenyl, as methyl groups are less polar than methoxy .
b) Electrochemical and Thermal Behavior
  • EIMTC’s ethyl ester allows electrochemical detection via carbon nanofiber-modified sensors, with linear response in nanomolar ranges . The target compound’s amide group may alter redox properties, necessitating method optimization.
  • Thermal studies on 3-isopropyl analogs show decomposition pathways influenced by substituents, suggesting the target compound’s methoxyethyl group could stabilize the core under oxidative conditions .

Q & A

Q. Critical Parameters :

  • Solvent polarity impacts reaction rates (e.g., DMF accelerates coupling but complicates purification).
  • Temperature control during cyclization prevents byproduct formation.

Basic: Which analytical techniques are most effective for characterizing its structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 7.2–8.1 ppm) and confirms methoxyethyl substituents (δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 410.2) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (UV detection at 254 nm) quantifies purity (>98% required for pharmacological assays) .
  • Electrochemical Analysis : Square-wave voltammetry (e.g., SPCE/CNFs sensors) detects redox-active groups (e.g., triazine ring) at nanomolar sensitivity .

Advanced: How to investigate its biological targets and mechanisms of action?

Methodological Answer:

Molecular Docking : Screen against targets like COX-2 or GSK-3β using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues .

Enzyme Inhibition Assays :

  • In Vitro : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) .
  • Cell-Based : Use luciferase reporters (e.g., NF-κB or Wnt/β-catenin pathways) in HEK293T cells .

In Vivo Models : Administer orally (10–50 mg/kg) in xenograft mice; monitor tumor volume and biomarker expression (e.g., p-Akt, caspase-3) via immunohistochemistry .

Data Interpretation : Cross-validate docking predictions with enzymatic IC₅₀ discrepancies >10-fold suggest off-target effects.

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Replicate In Vitro Conditions : Ensure physiological pH (7.4) and serum protein (e.g., albumin) inclusion to mimic bioavailability .
  • Pharmacokinetic Profiling :
    • ADME : Measure plasma half-life (LC-MS/MS) and metabolic stability (microsomal assays) .
    • BBB Permeability : Use micellar liquid chromatography (logP >3 predicts CNS penetration) .
  • Model System Limitations : Compare 2D vs. 3D cell cultures; primary cells may better reflect in vivo heterogeneity .

Example Contradiction : Low in vitro cytotoxicity but high in vivo efficacy may indicate prodrug activation. Test metabolites via hepatic S9 fraction incubations .

Advanced: How to assess thermal stability and decomposition pathways for formulation development?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset >200°C indicates suitability for lyophilization .
  • DSC : Endothermic peaks (melting) and exothermic events (oxidative degradation) identify polymorphic transitions .
  • FTIR-GC/MS : Track gaseous byproducts (e.g., CO₂, NH₃) to elucidate cleavage mechanisms (e.g., triazine ring opening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.